molecular formula C19H20N2 B411889 3-ethyl-10-methyl-4-phenyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene CAS No. 313968-47-7

3-ethyl-10-methyl-4-phenyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene

Cat. No.: B411889
CAS No.: 313968-47-7
M. Wt: 276.4g/mol
InChI Key: JYATWJCAWIRUPO-UHFFFAOYSA-N
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Description

1-Ethyl-8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2’,1’-c]pyrazine is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes both pyrrole and pyrazine rings, making it a member of the pyrrolopyrazine family. Compounds with this scaffold have been widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Preparation Methods

The synthesis of 1-ethyl-8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2’,1’-c]pyrazine can be achieved through various synthetic routes. One common method involves a three-step process:

Chemical Reactions Analysis

1-Ethyl-8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2’,1’-c]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace leaving groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 1-ethyl-8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2’,1’-c]pyrazine is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of key enzymes or disruption of microbial cell membranes. Similarly, its antitumor activity could be attributed to the inhibition of specific kinases involved in cell proliferation and survival .

Comparison with Similar Compounds

1-Ethyl-8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2’,1’-c]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:

These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the unique properties of 1-ethyl-8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2’,1’-c]pyrazine.

Properties

CAS No.

313968-47-7

Molecular Formula

C19H20N2

Molecular Weight

276.4g/mol

IUPAC Name

3-ethyl-10-methyl-4-phenyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene

InChI

InChI=1S/C19H20N2/c1-3-16-17(15-7-5-4-6-8-15)13-20-11-12-21-14(2)9-10-18(21)19(16)20/h4-10,13H,3,11-12H2,1-2H3

InChI Key

JYATWJCAWIRUPO-UHFFFAOYSA-N

SMILES

CCC1=C2C3=CC=C(N3CCN2C=C1C4=CC=CC=C4)C

Canonical SMILES

CCC1=C2C3=CC=C(N3CCN2C=C1C4=CC=CC=C4)C

Origin of Product

United States

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